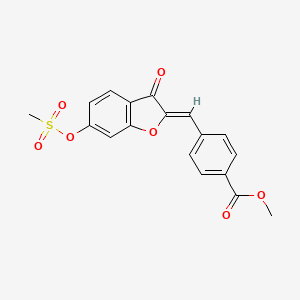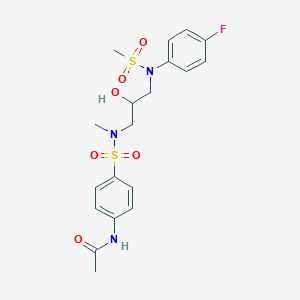
N-(4-(N-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropyl)-N-methylsulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfonamide group, and an acetamide group . These groups are common in many pharmaceuticals and could potentially give this compound various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined by techniques such as melting point determination, solubility testing, and spectroscopic analysis .Applications De Recherche Scientifique
Antiepileptic Drug Development
Identification of Broad-Spectrum Antiepileptic Drug Candidates
Compound DSP-0565, derived from a closely related sulfonamide compound, was identified as a strong candidate for broad-spectrum antiepileptic drugs (AEDs). This research emphasizes optimizing the ADME profile, demonstrating good metabolic stability and the absence of reactive metabolic production, showing the potential for developing novel AEDs with sulfonamide derivatives (Tanaka et al., 2019).
Anticancer Research
Cytotoxic Activity Against Cancer Cell Lines
Novel sulfonamide derivatives were synthesized and evaluated for their anticancer activity against breast and colon cancer cell lines. This study demonstrates the potential for sulfonamide derivatives in cancer therapy, highlighting compound 17's potency against breast cancer cells (Ghorab et al., 2015).
Antimicrobial Agents
Synthesis of Antimicrobial Agents
Research on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety aimed at creating effective antimicrobial agents. This study explores the therapeutic potential of sulfonamide derivatives as antimicrobials, showing promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Carbonic Anhydrase Inhibitors
Development of Carbonic Anhydrase Inhibitors
Sulfonamide derivatives were investigated as inhibitors of human carbonic anhydrases, relevant for treating various pathologies, including cancer and obesity. This research underscores the versatility of sulfonamide derivatives in designing potent enzyme inhibitors (Carta et al., 2017).
Prodrug Design and Drug Metabolism
Evaluation of Arylacetamide Deacetylase in Drug Metabolism
A study on flutamide metabolism identified human arylacetamide deacetylase (AADAC) as a principal enzyme in its hydrolysis, highlighting the role of sulfonamide derivatives in understanding drug metabolism and potential hepatotoxicity (Watanabe et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[[3-(4-fluoro-N-methylsulfonylanilino)-2-hydroxypropyl]-methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O6S2/c1-14(24)21-16-6-10-19(11-7-16)31(28,29)22(2)12-18(25)13-23(30(3,26)27)17-8-4-15(20)5-9-17/h4-11,18,25H,12-13H2,1-3H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRONUPUDPATNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



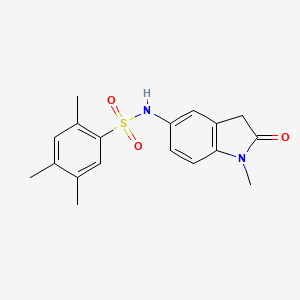
![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2357681.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2357684.png)
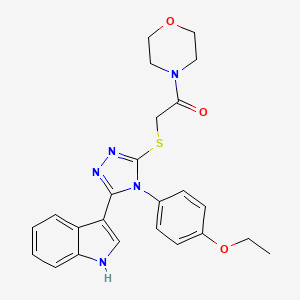
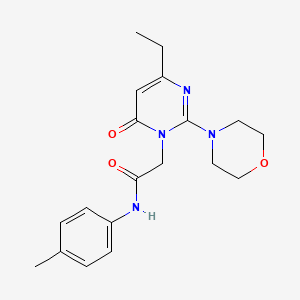

![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)
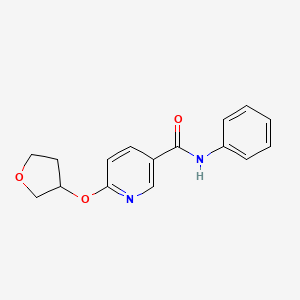
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)
![7-[4-(acetylamino)phenyl]-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)
